4-(4-Fluorobenzyl)morpholine-2-carboxylic acid
Overview
Description
4-(4-Fluorobenzyl)morpholine-2-carboxylic acid, also known as FMOC-OSu, is a versatile coupling reagent that is widely used in peptide synthesis. It belongs to the class of organic compounds known as phenylalanine and derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C12H14FNO3. Its average mass is 239.243 Da and its monoisotopic mass is 239.095779 Da .Scientific Research Applications
Antifungal Activity
A series of compounds including 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid derivatives have demonstrated significant antifungal activities. Particularly, those containing 4-fluorobenzyl or 4-chlorobenzyl moieties exhibited high antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, surpassing the efficacy of carbendazim in some cases (Qu, Li, Xing, & Jiang, 2015).
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of various derivatives, including those with potential biological applications. For instance, its role in the preparation and crystal structure analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives has been documented. These studies contribute to the understanding of molecular structures and intermolecular interactions (Banu et al., 2013).
Asymmetric Synthesis
This compound has been used as an intermediate in the asymmetric synthesis of mosapride, a potential gastroprokinetic agent. The efficient synthesis process achieved high yields and enantiomeric excess, showcasing its utility in the production of biologically active compounds (Kato, Morie, Harada, & Matsumoto, 1994).
Biodegradable Polyesteramides
In the field of polymer chemistry, derivatives of this compound have been used in the synthesis of biodegradable polyesteramides with pendant functional groups. These polymers, obtained through ring-opening copolymerization, have significant potential in biomedical applications due to their biodegradable nature (Veld, Dijkstra, & Feijen, 1992).
Gastrokinetic Agents
This compound derivatives have been evaluated for gastrokinetic activity, with some compounds showing potent gastric emptying activity and favorable comparison with established drugs like cisapride and metoclopramide (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991).
Safety and Hazards
When handling 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]morpholine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-3-1-9(2-4-10)7-14-5-6-17-11(8-14)12(15)16/h1-4,11H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPARCGMIZYMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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